molecular formula C18H18N4O2S B2889608 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide CAS No. 946322-32-3

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

Cat. No.: B2889608
CAS No.: 946322-32-3
M. Wt: 354.43
InChI Key: YXVGOXRVCNNQIH-UHFFFAOYSA-N
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Description

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a p-tolyl group, and a thiazole moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling Reaction: The final step involves coupling the pyridazinone intermediate with the thiazole derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting the keto group to a hydroxyl group.

    Substitution: The thiazole and pyridazinone rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Products may include p-toluic acid or p-tolualdehyde.

    Reduction: Products may include hydroxylated derivatives of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research often focuses on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as candidates for the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile reactivity makes it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
  • 4-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
  • 4-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

Comparison

Compared to its analogs, 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide may exhibit unique properties due to the position of the p-tolyl group. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. The presence of the thiazole ring also adds to its distinctiveness, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-4-6-14(7-5-13)15-8-9-17(24)22(21-15)11-2-3-16(23)20-18-19-10-12-25-18/h4-10,12H,2-3,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGOXRVCNNQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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